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  • Product: [3-(2-Propoxyethoxy)phenyl]boronic acid
  • CAS: 279262-49-6

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of[3-(2-Propoxyethoxy)phenyl]boronic acid

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as engineered tools designed to solve specific synthetic and physicochemical bottlenecks. [3-(2-Propoxyethoxy)phenyl]bor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as engineered tools designed to solve specific synthetic and physicochemical bottlenecks. [3-(2-Propoxyethoxy)phenyl]boronic acid (CAS: 279262-49-6) is a prime example of such a tool. By combining a reactive boronic acid moiety with a highly tunable ether-linked side chain, this compound serves as a critical intermediate in advanced medicinal chemistry and materials science.

This technical guide deconstructs the structural rationale, physicochemical properties, and validated methodologies for utilizing this compound, ensuring that your experimental workflows are robust, reproducible, and self-validating.

Molecular Architecture & Structural Rationale

The utility of[3-(2-Propoxyethoxy)phenyl]boronic acid stems from its bifunctional nature:

  • The Boronic Acid Moiety [-B(OH)₂]: Acts as a mild Lewis acid and a highly competent transmetalation agent. It is the reactive engine for palladium-catalyzed cross-coupling.

  • The 3-(2-Propoxyethoxy) Substituent: Positioned meta to the boron center, this side chain serves multiple purposes. First, the meta-substitution avoids the steric hindrance that ortho-substituents impose on the boron center, thereby maintaining rapid transmetalation kinetics. Second, the ether oxygens act as Lewis basic sites, significantly enhancing solubility in polar aprotic solvents (e.g., 1,4-dioxane, THF)[1]. Finally, the terminal propyl group increases the overall lipophilicity of the molecule, an essential factor for tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream pharmaceutical intermediates.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification. The data below summarizes its core metrics[1][2].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact on Workflow
CAS Number 279262-49-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₁H₁₇BO₄Defines the stoichiometric mass for reaction planning.
Molecular Weight 224.06 g/mol Used for precise molarity calculations in catalytic cycles.
Boiling Point 392.2 ± 52.0 °C (Predicted)Indicates low volatility; safe for high-temperature reflux.
Density 1.11 ± 0.1 g/cm³ (Predicted)Relevant for phase separation during aqueous workups.
H-Bond Donors 2Sourced from the -B(OH)₂ group; enables diol binding.
H-Bond Acceptors 4Enhances aqueous solubility and target-protein binding.

Mechanistic Paradigms in Biaryl Assembly

The primary application of[3-(2-Propoxyethoxy)phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction . The success of this reaction relies on a delicate balance between the oxidative addition of an aryl halide and the transmetalation of the boronic acid.

The addition of a mild base (e.g., K₂CO₃) is non-negotiable; it converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate complex. This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center.

SuzukiCycle Pd0 Pd(0) Precatalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the boronic acid derivative.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . At each critical step, a measurable output confirms success before you proceed.

Objective: Synthesize a biaryl compound by coupling [3-(2-Propoxyethoxy)phenyl]boronic acid with an aryl bromide.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, combine the aryl bromide (1.0 equiv), [3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three cycles of freeze-pump-thaw degassing.

  • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.

  • Self-Validation Check: The absence of micro-bubbles upon backfilling with Argon confirms complete degassing.

Step 2: Catalyst Activation & Reaction

  • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Heat the mixture to 80°C for 4–6 hours.

  • Causality: Pd(dppf)Cl₂ is a robust precatalyst that reduces to Pd(0) in situ. The bidentate dppf ligand prevents catalyst precipitation (palladium black formation).

  • Self-Validation Check: Monitor via LC-MS. The reaction is validated to proceed when the aryl bromide mass disappears, and the exact mass of the cross-coupled product emerges. A color shift from orange to dark red/brown is typical of active Pd species.

Step 3: Workup & Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality: Brine removes the highly polar DMF/H₂O and inorganic salts.

  • Self-Validation Check: The Na₂SO₄ should flow freely like sand; clumping indicates residual water. Final validation is achieved via ¹H NMR, showing the disappearance of the characteristic boronic acid -OH protons (typically broad singlets around 8.0 ppm in DMSO-d6) and the integration of the intact 2-propoxyethoxy side chain.

Material Handling & Quality Control

Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines . While boroxines are still reactive in cross-coupling, their formation alters the molecular weight, leading to inaccurate stoichiometric calculations and subsequent reaction failures.

HandlingWorkflow Store Storage: 4°C, Inert Gas Check Quality Control: 1H NMR Store->Check Hydrate Rehydration (H2O/THF) Check->Hydrate Boroxine detected Use Proceed to Reaction Check->Use Pure monomer Hydrate->Use

Figure 2: Quality control and handling workflow to mitigate boroxine anhydride formation.

Best Practices for Storage:

  • Store the compound at 4°C in a tightly sealed container backfilled with Argon[2].

  • If ¹H NMR indicates boroxine formation (evidenced by shifting aromatic peaks and loss of the -B(OH)₂ signal), the material can be rehydrated by dissolving it in THF with a slight excess of water, followed by gentle evaporation.

References

Sources

Exploratory

Synthesis Pathways and Mechanisms for [3-(2-Propoxyethoxy)phenyl]boronic acid: A Comprehensive Technical Guide

Executive Summary & Target Profile [3-(2-Propoxyethoxy)phenyl]boronic acid (CAS: 279262-49-6) is a highly versatile organoboron building block utilized extensively in medicinal chemistry, materials science, and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

[3-(2-Propoxyethoxy)phenyl]boronic acid (CAS: 279262-49-6) is a highly versatile organoboron building block utilized extensively in medicinal chemistry, materials science, and agrochemical development[1]. Structurally, it consists of a phenyl ring substituted with a boronic acid moiety at the C1 position and a 2-propoxyethoxy ether linkage at the C3 position.

Boronic acids are mild, generally stable Lewis acids that serve as premier coupling partners in transition-metal-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling[2]. The presence of the extended ether side-chain in this specific molecule imparts unique physicochemical properties, including enhanced lipophilicity and hydrogen-bond accepting capabilities, which are highly sought after in structure-activity relationship (SAR) optimization during drug discovery.

This technical whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high scientific rigor.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of [3-(2-Propoxyethoxy)phenyl]boronic acid requires two fundamental transformations: the formation of the alkyl-aryl ether bond and the installation of the boronic acid group.

To ensure maximum yield and scalability, the etherification is performed first. Borylation of an unprotected phenol is highly problematic due to the acidic phenolic proton, which quenches basic organometallic reagents and poisons palladium catalysts. Therefore, starting from 3-bromophenol and 1-bromo-2-propoxyethane provides a stable, halogenated intermediate: 1-bromo-3-(2-propoxyethoxy)benzene .

From this intermediate, two distinct borylation pathways emerge:

  • Pathway A (Lithiation-Boration): Optimized for industrial scale-up. It utilizes halogen-metal exchange followed by electrophilic trapping.

  • Pathway B (Miyaura Borylation): Optimized for discovery labs. It utilizes mild palladium catalysis, offering superior functional group tolerance.

SynthesisWorkflow SM1 3-Bromophenol Int 1-Bromo-3-(2-propoxyethoxy) benzene SM1->Int K2CO3, DMF 80°C (SN2) SM2 1-Bromo-2-propoxyethane SM2->Int Target [3-(2-Propoxyethoxy)phenyl] boronic acid Int->Target Pathway A: n-BuLi, B(OiPr)3 Pathway B: B2pin2, Pd cat.

Forward synthesis workflow for [3-(2-Propoxyethoxy)phenyl]boronic acid.

Mechanistic Deep Dive: Causality in Experimental Choices

Williamson Etherification Mechanism

The initial step is a classic S_N2 substitution. Potassium carbonate ( K2​CO3​ ) is selected as the base in N,N-dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic. This drastically accelerates the S_N2 attack on the primary alkyl bromide, minimizing competitive E2 elimination side reactions.

Pathway A: Halogen-Metal Exchange (Lithiation)

In this pathway, n-butyllithium (n-BuLi) is used to perform a halogen-metal exchange on the aryl bromide[3].

  • Causality of Temperature: The reaction must be strictly maintained at -78°C. Aryllithium species are highly reactive; at elevated temperatures, they can undergo unwanted proton abstraction from the solvent or eliminate to form highly reactive benzyne intermediates.

  • Causality of the Boron Electrophile: Triisopropyl borate ( B(OiPr)3​ ) is chosen over trimethyl borate. The substantial steric bulk of the isopropoxy groups prevents the newly formed arylborate intermediate from reacting with a second equivalent of the aryllithium species, which would otherwise lead to the formation of unwanted borinic acids or triarylboranes[4].

Pathway B: Palladium-Catalyzed Miyaura Borylation

Miyaura borylation enables the synthesis of boronates by cross-coupling bis(pinacolato)diboron ( B2​pin2​ ) with aryl halides[5].

  • Causality of the Base: The choice of potassium acetate (KOAc) is the most critical parameter in this reaction. Strong bases (like NaOH or K2​CO3​ ) would activate the newly formed boronic ester into a tetrahedral boronate complex, triggering a premature Suzuki-Miyaura cross-coupling with the unreacted aryl bromide, resulting in a biaryl dimer. KOAc is a weak base that facilitates the formation of an (acetato)palladium(II) complex—speeding up transmetalation—without activating the boron product[5].

MiyauraCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange Pd(II)(Ar)(OAc) OxAdd->LigEx + KOAc - KBr Trans Transmetalation Pd(II)(Ar)(Bpin) LigEx->Trans + B2pin2 RedEl Reductive Elimination Ar-Bpin Trans->RedEl - AcO-Bpin RedEl->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed Miyaura borylation mechanism.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Step 1: Synthesis of 1-Bromo-3-(2-propoxyethoxy)benzene
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagents: Charge the flask with 3-bromophenol (1.0 equiv, 100 mmol), anhydrous K2​CO3​ (1.5 equiv, 150 mmol), and anhydrous DMF (150 mL). Stir for 15 minutes at room temperature to generate the phenoxide.

  • Alkylation: Add 1-bromo-2-propoxyethane (1.1 equiv, 110 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 80°C for 12 hours.

  • IPC 1 (TLC): Check reaction progress via TLC (Hexanes/EtOAc 9:1). The reaction is self-validated as complete when the 3-bromophenol spot ( Rf​≈0.3 ) is entirely consumed, replaced by a new UV-active spot ( Rf​≈0.7 ).

  • Workup: Cool to room temperature. Quench with distilled water (300 mL) and extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine ( 5×100 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: GC-MS must confirm the target mass ( m/z 258/260, displaying the characteristic 1:1 bromine isotope pattern).

Step 2 (Pathway A): Lithiation and Boration
  • Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon.

  • Reagents: Dissolve 1-bromo-3-(2-propoxyethoxy)benzene (50 mmol) in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv, 52.5 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70°C[3]. Stir for 1 hour at -78°C.

  • Boration: Add triisopropyl borate (1.5 equiv, 75 mmol) in one portion. Stir at -78°C for 2 hours, then allow the mixture to slowly warm to room temperature overnight[4].

  • Hydrolysis: Quench the reaction with 2M HCl (50 mL) and stir vigorously for 2 hours to hydrolyze the borate ester to the free boronic acid.

  • IPC 2 (NMR): Extract a 0.5 mL aliquot, concentrate, and run a 11B NMR. The presence of a broad singlet around δ 28-30 ppm confirms the successful formation of the free boronic acid.

  • Purification: Extract with EtOAc, dry, and concentrate. Recrystallize the crude solid from hexanes/ethyl acetate to yield pure [3-(2-Propoxyethoxy)phenyl]boronic acid.

Step 2 (Pathway B): Miyaura Borylation & Hydrolysis
  • Setup: In an argon-purged flask, combine 1-bromo-3-(2-propoxyethoxy)benzene (50 mmol), B2​pin2​ (1.2 equiv, 60 mmol), anhydrous KOAc (3.0 equiv, 150 mmol), and Pd(dppf)Cl2​ (0.03 equiv, 1.5 mmol) in anhydrous 1,4-dioxane (150 mL)[6].

  • Reaction: Heat to 90°C for 6 hours.

  • IPC 3 (GC-MS): Confirm the complete disappearance of the aryl bromide and the appearance of the pinacol ester intermediate ( m/z 306).

  • Hydrolysis: Filter the mixture through Celite to remove the Pd catalyst. Concentrate the filtrate. To cleave the pinacol ester, dissolve the crude intermediate in THF/Water (4:1). Add NaIO4​ (3.0 equiv) and stir for 30 minutes, followed by the addition of 2M HCl (2.0 equiv). Stir for 12 hours at room temperature.

  • Workup: Extract with EtOAc, wash with dilute sodium thiosulfate (to remove iodine species), dry, and concentrate. Recrystallize to yield the final product.

Quantitative Data & Pathway Comparison

The selection between Pathway A and Pathway B depends heavily on the operational scale and economic constraints of the laboratory. The following table summarizes the quantitative metrics defining each route.

MetricPathway A: Lithiation-BorationPathway B: Miyaura Borylation
Typical Overall Yield 75% - 85%65% - 75% (Post-hydrolysis)
Atom Economy High (Direct formation of acid)Low (Loss of pinacol byproduct)
Reagent Cost Low (n-BuLi, B(OiPr)3​ )High (Pd catalyst, B2​pin2​ )
Scalability Excellent (Kilogram scale)Moderate (Usually Gram scale)
Temperature Req. Cryogenic (-78°C)Heating (90°C)
Functional Tolerance Poor (Sensitive to electrophiles)Excellent (Tolerates esters, ketones)

Table 1: Comparative analysis of borylation pathways for[3-(2-Propoxyethoxy)phenyl]boronic acid synthesis.

References

  • Wikipedia. "Phenylboronic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence." Catalysts. Available at:[Link]

  • Organic Chemistry Portal. "Miyaura Borylation Reaction." Organic Chemistry Portal. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "A Synthetic Approach to Dimetalated Arenes Using Flow Microreactors and the Switchable Application to Chemoselective Cross-Coupling Reactions." ACS Publications. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of [3-(2-Propoxyethoxy)phenyl]boronic acid in Aqueous and Organic Solvents

This technical guide provides a comprehensive overview of the solubility profile of [3-(2-Propoxyethoxy)phenyl]boronic acid, a key building block in various chemical syntheses. The information herein is intended for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the solubility profile of [3-(2-Propoxyethoxy)phenyl]boronic acid, a key building block in various chemical syntheses. The information herein is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in different solvent systems to enable its effective use in synthesis, purification, formulation, and biological applications.

Introduction: The Critical Role of Solubility in the Application of Boronic Acids

[3-(2-Propoxyethoxy)phenyl]boronic acid belongs to the versatile class of organoboron compounds known as boronic acids. These compounds are extensively used in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Their utility also extends to molecular recognition, the development of sensors, and as therapeutic agents.[1][2]

The solubility of a boronic acid is a fundamental physicochemical property that dictates its utility and performance in various applications.[3] In synthetic chemistry, solubility in organic solvents is crucial for achieving homogeneous reaction conditions, which directly impacts reaction kinetics, yield, and purity.[4][5] In pharmaceutical development, aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[2] Low solubility can lead to unpredictable results in in vitro assays and hinder the development of effective drug delivery systems.[2][3]

This guide will delve into the factors governing the solubility of [3-(2-Propoxyethoxy)phenyl]boronic acid, provide detailed experimental protocols for its determination, and present anticipated solubility trends in a range of aqueous and organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of [3-(2-Propoxyethoxy)phenyl]boronic acid is governed by its molecular structure, which features a phenylboronic acid moiety substituted with a flexible and moderately polar 2-propoxyethoxy group.

Key Structural Features:

  • Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and is capable of forming hydrogen bonds, contributing to solubility in polar protic solvents.[6] It can also undergo reversible covalent complexation with diols and other Lewis bases.[1]

  • Phenyl Ring: The aromatic ring is hydrophobic and contributes to solubility in nonpolar and aromatic solvents.

  • 2-Propoxyethoxy Group (-OCH₂CH₂OCH₂CH₂CH₃): This ether linkage introduces polarity and hydrogen bond accepting capabilities, potentially enhancing solubility in a broader range of solvents compared to a simple alkyl or phenyl substituent. The flexible chain can also influence crystal packing and, consequently, the energy required for dissolution.

The Impact of pH on Aqueous Solubility

The aqueous solubility of arylboronic acids is highly pH-dependent. The boronic acid group is a weak Lewis acid with a pKa typically in the range of 8-10.[6][7] At pH values below its pKa, the neutral, trigonal planar boronic acid is the predominant species. As the pH increases above the pKa, the boronic acid is deprotonated to form the tetrahedral boronate anion (-B(OH)₃⁻), which is significantly more water-soluble.[8]

This equilibrium is a critical consideration for any application in aqueous media, such as biological assays or the development of parenteral formulations. The presence of an electron-withdrawing or -donating substituent on the phenyl ring can influence the pKa of the boronic acid.[6][9]

Boroxine Formation and Its Effect on Solubility

A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This is an equilibrium process that is influenced by the solvent and the presence of water. Boroxines are generally less polar and less soluble in polar solvents than their corresponding boronic acids.[2][5] This can lead to difficulties in obtaining reproducible solubility data if the equilibrium between the acid and the boroxine is not carefully controlled.[5]

Boroxine_Formation BoronicAcid 3 x [3-(2-Propoxyethoxy)phenyl]boronic acid Boroxine [3-(2-Propoxyethoxy)phenyl]boroxine BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O Shake_Flask_Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at 25°C) add_excess->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation analysis Analyze supernatant (HPLC-UV/LC-MS) phase_separation->analysis calculate Calculate solubility from calibration curve analysis->calculate end End calculate->end

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Exploratory

Material Safety Data Sheet (MSDS) and handling guidelines for [3-(2-Propoxyethoxy)phenyl]boronic acid

An In-depth Technical Guide to the Safe Handling of [3-(2-Propoxyethoxy)phenyl]boronic acid This guide provides comprehensive safety information and handling protocols for [3-(2-Propoxyethoxy)phenyl]boronic acid, a key r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of [3-(2-Propoxyethoxy)phenyl]boronic acid

This guide provides comprehensive safety information and handling protocols for [3-(2-Propoxyethoxy)phenyl]boronic acid, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a detailed, field-proven perspective on safe laboratory practices. The causality behind each recommendation is explained to foster a deep understanding of risk mitigation.

Given that a specific, official safety data sheet for [3-(2-Propoxyethoxy)phenyl]boronic acid (CAS No. 279262-49-6) is not universally available, this guide synthesizes data from the well-documented safety profiles of structurally analogous boronic acids, such as phenylboronic acid and its derivatives. This approach provides a robust and conservative framework for ensuring laboratory safety.

Section 1: Compound Identification and Physicochemical Profile

[3-(2-Propoxyethoxy)phenyl]boronic acid belongs to the family of arylboronic acids, which are indispensable reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its fundamental properties is the first step in safe handling.

Table 1: Compound Identification and Properties

Property Value Source
Chemical Name [3-(2-Propoxyethoxy)phenyl]boronic acid -
CAS Number 279262-49-6 [2]
Molecular Formula C₁₁H₁₇BO₄ [2]
Molecular Weight 224.06 g/mol [2]

| Physical Form | Assumed to be a white to off-white solid powder or crystalline material, typical for arylboronic acids.[3][4] | - |

A key chemical characteristic of boronic acids is their mild Lewis acidity and their propensity to undergo dehydration, especially when heated, to form a cyclic trimer anhydride known as a boroxine.[1] This transformation can impact reactivity, making proper storage crucial to maintain the compound's integrity. Furthermore, many boronic acids are hygroscopic, meaning they can absorb moisture from the air.[3][5]

Section 2: Hazard Identification and Toxicological Summary

Based on analogous compounds, [3-(2-Propoxyethoxy)phenyl]boronic acid should be handled as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon ingestion.

Table 2: GHS Hazard Classification (Inferred)

Hazard Class GHS Code Hazard Statement Common Pictogram Signal Word
Acute Oral Toxicity H302 Harmful if swallowed.[3][6][7] GHS07 (Exclamation Mark) Warning
Skin Irritation H315 Causes skin irritation.[4][6][7] GHS07 (Exclamation Mark) Warning
Eye Irritation H319 Causes serious eye irritation.[4][6][7] GHS07 (Exclamation Mark) Warning

| Respiratory Irritation | H335 | May cause respiratory irritation.[4][6][7] | GHS07 (Exclamation Mark) | Warning |

Routes of Exposure and Health Effects:
  • Inhalation: Inhaling dust can cause respiratory tract irritation.[4][6][8] Due to the fine powder nature of many boronic acids, minimizing dust generation is a primary safety concern.[4]

  • Skin Contact: Direct contact can lead to skin irritation, redness, and dryness.[4][8]

  • Eye Contact: The compound is expected to be a serious eye irritant, causing redness, tearing, and pain upon contact.[4][8]

  • Ingestion: This is a significant route of exposure. Analogous boronic acids are classified as harmful if swallowed, potentially causing systemic effects.[1][3][6]

No data from analogous compounds suggests that phenylboronic acids are carcinogenic or mutagenic.[9][10]

Section 3: Core Safety Protocols and Handling Procedures

A proactive approach to safety involves a multi-layered system of controls. The following protocols are designed to be a self-validating system for risk mitigation.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[11] This is non-negotiable, especially when handling the solid material or preparing solutions. The fume hood contains airborne dust and vapors, protecting the user from inhalation exposure.[12] An eyewash station and safety shower must be readily accessible in the immediate work area.[4][11]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling the compound.

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[11][13] A face shield should be used in addition to goggles when there is a significant risk of splashing.[13]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use.[9][13] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Contaminated gloves must be disposed of as chemical waste.[9][13]

  • Body Protection: A long-sleeved laboratory coat is required to protect against skin exposure.[11]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood and there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[4][11]

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol details the safe handling of the solid compound, which presents the highest risk of dust generation.

  • Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated work area.

  • Work Area Setup: Perform all operations within a chemical fume hood. Place a weigh boat on an analytical balance inside the hood. Use an anti-static weigh boat if available.

  • Aliquotting the Solid: Carefully open the container of [3-(2-Propoxyethoxy)phenyl]boronic acid. Use a clean spatula to transfer the desired amount of solid to the weigh boat.

    • Causality: Perform this step slowly and deliberately to minimize the creation of airborne dust. Avoid tapping or dropping the spatula, which can aerosolize the fine powder.[4]

  • Container Sealing: Tightly reseal the main container immediately after use. This is crucial to prevent moisture absorption, which can degrade the compound.[3][7]

  • Dissolution: Place a flask containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent.

  • Decontamination: Wipe the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-dampened cloth. Dispose of the cloth and weigh boat as solid chemical waste.

  • Final Steps: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[12][13]

Storage and Incompatibility
  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11] To preserve chemical integrity and prevent degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] Some similar compounds benefit from refrigeration (2-8°C).[4][7]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous and potentially hazardous reactions.[3][6]

Section 4: Emergency Procedures and Waste Management

Rapid and correct response to an incident is critical.

Table 3: First-Aid Measures

Exposure Route First-Aid Protocol Source
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[7][8][13]
Skin Contact Immediately remove all contaminated clothing. Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7][13]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][13]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention and show the safety data sheet to the attending physician.[3][4][7][13] | |

Accidental Release (Spill) Protocol
  • Evacuate non-essential personnel from the area.[13]

  • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[10][13]

  • Do not create dust.[13] Gently cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for chemical waste disposal.[3][7][13]

  • Clean the spill area thoroughly with a solvent-dampened cloth, and dispose of the cleaning materials as hazardous waste.

  • Prevent the spilled material from entering drains or waterways.[9][10][13]

Waste Disposal

All waste, including unused material and contaminated items (gloves, weigh boats, cleaning materials), must be disposed of as hazardous chemical waste.[8] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[3][6][8] Do not dispose of down the drain.[8]

Section 5: Visualized Safety Workflows

Visual aids are essential for reinforcing complex safety protocols. The following diagrams illustrate key decision-making processes for handling boronic acids.

PPE_Decision_Tree start Task: Handling [3-(2-Propoxyethoxy)phenyl]boronic acid weighing Weighing solid or transferring powder? start->weighing solution Working with dilute solution (<0.1M)? start->solution resp_check Is dust generation unavoidable or hood not available? weighing->resp_check Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_base Yes fume_hood Action: Work in Fume Hood ppe_base->fume_hood resp_check->fume_hood No respirator Add Respirator (e.g., N95) resp_check->respirator Yes respirator->fume_hood

Caption: PPE selection decision tree for handling boronic acids.

Spill_Cleanup_Workflow spill Solid Boronic Acid Spill Occurs step1 1. Evacuate Area & Alert Colleagues spill->step1 step2 2. Don Full PPE (Goggles, Gloves, Coat, Respirator if needed) step1->step2 step3 3. Cover Spill with Inert Absorbent (Sand) step2->step3 step4 4. Gently Sweep into Labeled Waste Container step3->step4 step5 5. Decontaminate Area with Solvent Wipe step4->step5 step6 6. Dispose of all materials as Hazardous Waste step5->step6

Caption: Workflow for the safe cleanup of a solid boronic acid spill.

References

  • Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
  • Sigma-Aldrich. * (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid*.
  • Sigma-Aldrich. * (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid*.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - Phenylboronic acid.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.
  • ChemicalBook. Phenylboronic acid - Safety Data Sheet.
  • Fisher Scientific. (2011, June 3). SAFETY DATA SHEET - 2-Phenoxyphenylboronic acid.
  • Combi-Blocks, Inc. (2023, January 2). PN-3541 p.1 - Safety Data Sheet.
  • Wikipedia. Phenylboronic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoropyridine-5-boronic acid.
  • BLD Pharmatech. BD01100497 - (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.
  • Sapphire Bioscience. [3-(2-Propoxyethoxy)phenyl]boronic acid.
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
  • SD Fine-Chem. PHENYL BORONIC ACID - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - Boronic acid, phenyl-.

Sources

Protocols & Analytical Methods

Method

Applications of[3-(2-Propoxyethoxy)phenyl]boronic acid in medicinal chemistry and drug discovery

An Application Guide for Researchers and Drug Development Professionals [3-(2-Propoxyethoxy)phenyl]boronic acid: A Versatile Scaffold for Modern Medicinal Chemistry Introduction: The boronic acid functional group has bec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

[3-(2-Propoxyethoxy)phenyl]boronic acid: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The boronic acid functional group has become an indispensable tool in medicinal chemistry, transitioning from a synthetic curiosity to a key component in FDA-approved therapeutics like Bortezomib (Velcade®) and Vaborbactam.[1][2][3] Phenylboronic acids, in particular, offer a unique combination of chemical reactivity and biological activity. [3-(2-Propoxyethoxy)phenyl]boronic acid is a member of this versatile class, presenting a unique substitution pattern that offers distinct advantages for drug discovery programs. Its structure combines the reactive boronic acid headpiece with a flexible and moderately lipophilic side chain, providing opportunities for tailored interactions with biological targets and for use as a sophisticated building block in complex molecule synthesis.

This document serves as a detailed guide to the potential applications of [3-(2-Propoxyethoxy)phenyl]boronic acid. We will explore its utility as both a potential direct-acting enzyme inhibitor and a key reagent in carbon-carbon bond formation, providing the theoretical basis and practical protocols to empower researchers in their drug discovery efforts.

Compound Property Value
IUPAC Name [3-(2-Propoxyethoxy)phenyl]boronic acid
CAS Number 279262-49-6[4]
Molecular Formula C₁₁H₁₇BO₄[4]
Molecular Weight 224.06 g/mol [4]
Appearance White to off-white solid (Typical)
Solubility Soluble in Methanol, DMSO, THF

Application Area 1: Direct Enzyme Inhibition via Transition-State Analogy

A primary application of arylboronic acids is in the design of enzyme inhibitors, particularly for serine and threonine proteases.[5][6] The boronic acid moiety is a powerful pharmacophore due to its unique electronic nature.

Mechanism of Serine Protease Inhibition

The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid.[7][8] In the active site of a serine protease, the hydroxyl group of the catalytic serine residue can perform a nucleophilic attack on the boron atom. This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[3][9][10] This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[11] The reversibility of this covalent bond is a key advantage, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[10]

The phenyl ring and its substituents are crucial for determining inhibitor potency and selectivity. They interact with the enzyme's specificity pockets (S1, S2, etc.), which are responsible for substrate recognition. The 3-(2-propoxyethoxy) group on the title compound offers a combination of features:

  • Flexibility: The ether linkage allows the substituent to adopt multiple conformations, enabling it to fit into variously shaped binding pockets.

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.

  • Hydrophobicity: The propyl group provides a hydrophobic element for engaging with nonpolar residues in the enzyme's active site.

G Figure 1: Mechanism of Serine Protease Inhibition enzyme Ser-OH Active Site Serine complex Ser-O B⁻ Ar OH OH enzyme:ser->complex:ser_o Nucleophilic Attack (Reversible) inhibitor OH B Ar OH note2 Inhibition of Catalysis note1 Ar = 3-(2-Propoxyethoxy)phenyl

Caption: Reversible covalent inhibition of a serine protease by a phenylboronic acid.

Protocol: Screening for Serine Protease Inhibition

This protocol provides a general workflow for assessing the inhibitory potential of [3-(2-Propoxyethoxy)phenyl]boronic acid against a model serine protease, such as α-chymotrypsin.

Materials:

  • [3-(2-Propoxyethoxy)phenyl]boronic acid

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of [3-(2-Propoxyethoxy)phenyl]boronic acid in DMSO.

    • Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of the substrate in DMSO.

  • Assay Setup (96-well plate):

    • Add 80 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 10 µL of a working solution of α-chymotrypsin (e.g., 0.05 mg/mL in buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add 10 µL of a working solution of the substrate (e.g., 1 mM in buffer) to all wells to start the reaction. The final volume in each well is 110 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Area 2: Synthetic Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions in medicinal chemistry for the formation of C(sp²)-C(sp²) bonds.[12] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a cornerstone for synthesizing complex molecular scaffolds, especially biaryl and aryl-heterocycle motifs present in many approved drugs.[13][14][15]

[3-(2-Propoxyethoxy)phenyl]boronic acid serves as an excellent coupling partner, allowing for the direct installation of the substituted phenyl ring onto a variety of aromatic or heteroaromatic halides and triflates. This enables the rapid generation of novel chemical entities for structure-activity relationship (SAR) studies.

G Figure 2: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base base->transmetal caption1 R¹ = Aryl/Heteroaryl Halide R² = 3-(2-Propoxyethoxy)phenyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Halide

This protocol describes a general procedure for the coupling of [3-(2-Propoxyethoxy)phenyl]boronic acid with 3-bromoquinoline, a common heterocyclic scaffold in drug discovery.[16]

Materials:

  • [3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equivalents)

  • 3-Bromoquinoline (1.0 equivalent)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (Palladium catalyst, 0.03 equivalents)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

G Figure 3: Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup Combine reactants, catalyst, and base in a Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent Addition Inject degassed 4:1 Dioxane/Water. inert->solvent reaction 4. Reaction Heat at 90°C with vigorous stirring for 12-16 hours. solvent->reaction workup 5. Workup & Extraction Cool, dilute with EtOAc/water, separate layers, extract aqueous. reaction->workup purify 6. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline, [3-(2-Propoxyethoxy)phenyl]boronic acid, Pd(dppf)Cl₂ · CH₂Cl₂, and potassium carbonate.

  • Establish Inert Atmosphere:

    • Seal the flask and evacuate the atmosphere using a vacuum pump, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromoquinoline) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 3-[3-(2-propoxyethoxy)phenyl]quinoline.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust, air-stable palladium(II) precatalyst effective for a wide range of aryl couplings.[13]
Base K₂CO₃A common, moderately strong inorganic base sufficient to facilitate the transmetalation step.[13]
Solvent Dioxane/Water (4:1)A polar aprotic/protic mixture that effectively dissolves both organic substrates and the inorganic base.[16]
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition of reactants or catalyst.

Safety and Handling Considerations

While boronic acids are generally stable and easy to handle, it is important to be aware of potential hazards.[7] Some studies have indicated that certain boronic acids and their derivatives can be mutagenic in bacterial assays (Ames test).[17][18] Therefore, it is crucial for researchers to:

  • Handle all boronic acid reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Work in a well-ventilated fume hood.

  • For any compound intended for advanced preclinical or clinical development, a standard genotoxicity assessment is a mandatory regulatory requirement.

Conclusion

[3-(2-Propoxyethoxy)phenyl]boronic acid is a promising and versatile tool for medicinal chemistry and drug discovery. Its structure is well-suited for exploration as a direct-acting inhibitor of serine proteases, where the boronic acid can act as a covalent, reversible warhead. Furthermore, its utility as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecular architectures. The protocols and theoretical background provided here offer a solid foundation for researchers to unlock the full potential of this valuable reagent in their pursuit of novel therapeutics.

References

  • Westbrook, R. L., et al. (2012). Boron Containing Compounds as Protease Inhibitors. Chemical Reviews, 112(8), 4433-4467. Available at: [Link]

  • Denmeade, S. R., et al. (2012). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Molecular Cancer Therapeutics, 11(12), 2634-2644. Available at: [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. Available at: [Link]

  • Withers-Martinez, C., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 109(19), 7395-7400. Available at: [Link]

  • Wang, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7309. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, pp. 1-69. Available at: [Link]

  • Sharma, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 93. Available at: [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds with aromatic or heterocyclic groups. ResearchGate. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Song, S., & Li, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals, 18(1), 1798. Available at: [Link]

  • Tondi, D., et al. (2004). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4753-4757. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Boronic Acids and Their Derivatives Probing the Structure–Activity Relationships for Mutagenicity. Journal of Medicinal Chemistry, 58(23), 9363-9373. Available at: [Link]

  • Słoczyńska, K., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Gandon, V., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2639. Available at: [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Esposito, D., et al. (2024). Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases. International Journal of Biological Macromolecules, 282, 136873. Available at: [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. The Journal of Organic Chemistry, 75(4), 1251-1257. Available at: [Link]

  • Li, Y., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 2891. Available at: [Link]

  • Scherer, U., et al. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents, US6576789B1.
  • Graham, D. L., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Advanced OLED Materials Using [3-(2-Propoxyethoxy)phenyl]boronic acid

Introduction: The Pivotal Role of Boronic Acid Precursors in Next-Generation OLEDs Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering unparalleled contrast, color puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Boronic Acid Precursors in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering unparalleled contrast, color purity, and design flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers.[2] Boronic acids have emerged as indispensable building blocks in the synthesis of these advanced materials, primarily through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the precise construction of complex organic molecules that form the heart of OLED devices.

This guide focuses on the application of a specialized precursor, [3-(2-Propoxyethoxy)phenyl]boronic acid , in the synthesis of high-performance OLED materials. The strategic incorporation of the 3-(2-propoxyethoxy) substituent offers a unique avenue for tuning the optoelectronic and physical properties of the final material. The alkoxy chain can enhance solubility, which is particularly advantageous for solution-processed OLED fabrication—a cost-effective alternative to traditional vacuum deposition methods.[4] Furthermore, the electronic nature of this substituent can influence the HOMO/LUMO energy levels of the resulting molecule, thereby affecting its emission color, efficiency, and stability.[5][6]

These application notes will provide a comprehensive overview of the synthesis of a representative blue-emitting OLED material using [3-(2-Propoxyethoxy)phenyl]boronic acid. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide a detailed experimental protocol, and discuss the characterization and purification of the final product.

Chemical Structures and Design Rationale

The target of our synthesis is a blue-emitting material based on a donor-acceptor architecture. In this design, the [3-(2-Propoxyethoxy)phenyl] group will act as a key substituent on a core aromatic system.

G cluster_0 Precursors cluster_1 Target OLED Material Boronic_Acid  [3-(2-Propoxyethoxy)phenyl]boronic acid OLED_Material  Blue-Emitting OLED Material Boronic_Acid->OLED_Material Suzuki Coupling Aryl_Halide  Core Aromatic Halide (e.g., Dibromo-derivative) Aryl_Halide->OLED_Material Suzuki Coupling G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Purification setup 1. Assemble and dry glassware. Add solid reagents. inert 2. Purge with inert gas (Ar/N2). setup->inert solvents 3. Add degassed solvents. inert->solvents catalyst 4. Add Palladium catalyst. solvents->catalyst reflux 5. Heat to reflux (80-90°C). Monitor by TLC. catalyst->reflux cool 6. Cool to room temperature. reflux->cool extract 7. Aqueous work-up and extraction. cool->extract dry 8. Dry and concentrate organic phase. extract->dry purify 9. Purify by column chromatography. dry->purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation of [3-(2-Propoxyethoxy)phenyl]boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering yield losses due to the protodeboronation of [3-(2-Propoxyethoxy)phenyl]b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering yield losses due to the protodeboronation of [3-(2-Propoxyethoxy)phenyl]boronic acid during Suzuki-Miyaura cross-coupling. Here, we dissect the mechanistic causes and provide field-proven, self-validating protocols to suppress this degradation pathway.

Section 1: Mechanistic Root Cause Analysis

Q: Why does[3-(2-Propoxyethoxy)phenyl]boronic acid degrade before it can couple with my aryl halide?

A: Your boronic acid is undergoing protodeboronation —a hydrolytic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1-(2-propoxyethoxy)benzene and boric acid.

This is fundamentally a base-catalyzed process. According to the1 and recently expanded by 2, the degradation occurs via a pre-equilibrium where the boronic acid coordinates with a hydroxide (or equivalent base) to form a reactive trihydroxyboronate anion [ArB(OH)3​]− . This intermediate then undergoes rate-limiting ipso-protonation by water.

Chemical Causality for this Specific Substrate: While the ether linkage in the 2-propoxyethoxy group is electron-donating by resonance (+M), its position meta to the boron atom means this resonance cannot delocalize onto the ipso-carbon. Instead, the inductive electron-withdrawing effect (-I) of the oxygen dominates. This slightly increases the Lewis acidity of the boron atom (favoring boronate formation) and stabilizes the transient carbanion character during C-B cleavage. Consequently, this substrate is more susceptible to base-catalyzed protodeboronation than an unsubstituted phenylboronic acid, especially under prolonged heating.

Mechanism BA Boronic Acid (Organic Phase) Boronate Boronate Anion [Ar-B(OH)₃]⁻ BA->Boronate + Base (Equilibrium) Base Aqueous Base (OH⁻) Product Cross-Coupled Product Boronate->Product Transmetalation (Pd Catalyst) Degradation Arene + B(OH)₃ (Degradation) Boronate->Degradation + H₂O / Heat (ipso-protonation)

Mechanistic divergence: Transmetalation vs. base-catalyzed protodeboronation.

Section 2: Experimental Troubleshooting & FAQs

Q: How should I adjust my solvent and base to minimize this side reaction?

A: The key is to limit the concentration of the reactive boronate anion in the aqueous phase. The 2-propoxyethoxy chain makes your substrate highly lipophilic. By employing a biphasic solvent system (e.g., THF/Water) rather than a miscible system (like DMF/Water), the boronic acid partitions heavily into the organic phase.

Research has demonstrated that inorganic bases induce a 3. The bulk of the base remains in the minor aqueous phase (pH ≥ 12), while the bulk organic phase remains much milder (pH ≈ 9). This physical separation protects the boronic acid from the high-pH environment that drives hydrolysis.

Table 1: Impact of Reaction Conditions on Protodeboronation Rate
Base / Solvent SystemAqueous Phase pHBoronate SpeciationRelative Protodeboronation RateExpected Coupling Yield
NaOH / Miscible (EtOH/H₂O) > 13> 99% (Homogeneous)Very High< 20% (High Degradation)
Na₂CO₃ / Miscible (DMF/H₂O) ~ 11.5HighHigh40 - 60%
K₃PO₄ / Biphasic (THF/H₂O) ~ 12 (Split Phase)Low in Organic PhaseLow> 90%
CsF / Anhydrous (Dioxane) N/AFluoroboronateNegligible> 95%

Q: Which catalyst systems outcompete the degradation pathway?

A: You must make the transmetalation step significantly faster than the degradation step. This aligns with 4 showing that high-turnover catalysts suppress side reactions. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos , paired with a palladacycle precatalyst (e.g., XPhos Pd G2). These dramatically accelerate transmetalation, allowing the coupling to proceed at lower temperatures (40–60 °C) where the protodeboronation rate is negligible.

Section 3: Validated Step-by-Step Methodologies

Below are two self-validating protocols designed to circumvent protodeboronation for this specific substrate.

Protocol A: Biphasic Fast-Transmetalation Coupling (Recommended)

Objective: Utilize phase-splitting and rapid catalysis to kinetically outcompete hydrolysis.

  • Catalyst & Substrate Activation: To an oven-dried Schlenk flask under nitrogen, add your aryl halide (1.0 equiv),[3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equiv), and XPhos Pd G2 (1-2 mol%). Causality: XPhos Pd G2 rapidly forms the active Pd(0) species at room temperature, ensuring transmetalation is the kinetically dominant pathway from the moment the base is introduced.

  • Solvent Addition: Add degassed THF (0.2 M relative to aryl halide). Stir to dissolve. Causality: The lipophilic 2-propoxyethoxy chain ensures the boronic acid is fully solvated and retained in the organic phase.

  • Base Addition: Add a degassed aqueous solution of K3​PO4​ (2.0 equiv, 1.0 M). Causality: This induces immediate phase-splitting. The hydroxide/phosphate remains in the aqueous phase, protecting the boronic acid in the organic layer.

  • Reaction & Self-Validation: Heat to 60 °C. Validation Check: At 30 minutes, halt stirring, let the phases separate, and take a 50 µL aliquot from the upper organic layer for LC-MS. You should observe >80% product formation. If the boronic acid mass (m/z 225 [M+H]+) is absent but the aryl halide remains, protodeboronation is occurring, indicating the need to switch to Protocol B.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Protocol B: Anhydrous Fluoride-Mediated Coupling (For Unreactive Electrophiles)

Objective: Completely eliminate water to shut down the ipso-protonation pathway.

  • Reagent Preparation: Mill CsF (3.0 equiv) in a glovebox or under dry nitrogen. It must be strictly anhydrous.

  • Reaction Setup: Combine the aryl halide (1.0 equiv), [3-(2-Propoxyethoxy)phenyl]boronic acid (1.5 equiv), anhydrous CsF , and Pd(dppf)Cl2​ (5 mol%) in a dry flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.15 M). Causality: CsF generates a reactive fluoroboronate [ArBF3​]− in situ. This species undergoes facile transmetalation without requiring water or hydroxide, completely bypassing the hydrolytic degradation mechanism.

  • Reaction & Self-Validation: Heat to 80 °C for 4-6 hours. Validation Check: Take an aliquot, filter through a silica plug with EtOAc, and analyze via GC-MS. The absence of 1-(2-propoxyethoxy)benzene (the protodeboronation byproduct) validates the anhydrous integrity of the system.

  • Workup: Filter the crude mixture through Celite to remove inorganic salts, then concentrate.

Workflow Step1 1. Catalyst Activation Mix Ar-X & XPhos Pd G2 Step2 2. Biphasic Setup Add THF and Aq. K3PO4 Step1->Step2 Step3 3. Substrate Addition Add Boronic Acid in THF Step2->Step3 Step4 4. Self-Validation LC-MS Aliquot at 30 min Step3->Step4 Step5 5. Workup Phase Separation Step4->Step5

Self-validating experimental workflow for biphasic Suzuki-Miyaura coupling.

References

  • Electrophilic displacement reactions. XV. Kinetics and Mechanism of the Base-catalyzed Protodeboronation of Areneboronic Acids Source: Canadian Science Publishing URL:[Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Source: LJMU Research Online (Journal of the American Chemical Society) URL:[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: University of Tokyo (Journal of the American Chemical Society) URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: PMC - National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Product Yields in Reactions with [3-(2-Propoxyethoxy)phenyl]boronic acid

Welcome to the technical support center for [3-(2-Propoxyethoxy)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [3-(2-Propoxyethoxy)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our approach is rooted in mechanistic principles to provide robust and reliable solutions.

Section 1: Core Troubleshooting Guide (Question & Answer Format)

This section addresses the most frequent and impactful issues encountered during experiments with [3-(2-Propoxyethoxy)phenyl]boronic acid.

Q1: My Suzuki-Miyaura reaction with [3-(2-Propoxyethoxy)phenyl]boronic acid has a very low or no yield. Where should I start my investigation?

A low or non-existent yield is a common but solvable problem. A systematic approach is crucial to pinpoint the root cause. We recommend a tiered diagnostic workflow, starting with the most likely and easily verifiable factors.

Initial Diagnostic Workflow

Troubleshooting_Workflow Start Low/No Yield Reagent_Quality Reagent_Quality Start->Reagent_Quality End Yield Improved Inert_Atmosphere Inert_Atmosphere Reagent_Quality->Inert_Atmosphere If quality is confirmed Catalyst_Activity Catalyst_Activity Inert_Atmosphere->Catalyst_Activity If setup is correct Base_Screen Base_Screen Catalyst_Activity->Base_Screen If reagents are active Solvent_System Solvent_System Base_Screen->Solvent_System Temperature Temperature Solvent_System->Temperature Protodeboronation Protodeboronation Temperature->Protodeboronation If still no improvement Homocoupling Homocoupling Protodeboronation->Homocoupling Homocoupling->End After addressing side reactions

Caption: A stepwise workflow for troubleshooting low yields.

Step-by-Step Guidance:

  • Assess Boronic Acid Quality: [3-(2-Propoxyethoxy)phenyl]boronic acid, like many boronic acids, can degrade over time, especially if improperly stored.[1] The primary degradation pathway is protodeboronation, where the C-B bond is cleaved.[2]

    • Action: Run a quick purity check using ¹H NMR. Look for the absence of the characteristic boronic acid protons and the appearance of a new aromatic proton in the place of the B(OH)₂ group. Consider using a fresh batch of the reagent or repurifying the existing stock.

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing can lead to catalyst deactivation and promote side reactions like homocoupling.[3]

    • Action: Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Check Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade. Phosphine ligands are particularly prone to oxidation.[1]

    • Action: Use fresh, high-quality catalyst and ligand. If using a Pd(II) precatalyst, its in-situ reduction to Pd(0) may be inefficient.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, more robust precatalyst system.

If these initial checks do not resolve the issue, proceed to optimizing the reaction parameters.

Q2: I'm observing the formation of 1-propoxy-2-ethoxybenzene, and my starting material is being consumed without forming the desired product. What is happening?

This is a classic sign of protodeboronation , a major side reaction for boronic acids.[2] The ether linkage in [3-(2-Propoxyethoxy)phenyl]boronic acid is an electron-donating group, which can make the aromatic ring more susceptible to this reaction.[4][5]

Protodeboronation Mechanism

Protodeboronation reactant { [3-(2-Propoxyethoxy)phenyl]boronic acid |  Ar-B(OH)₂} product { 1-Propoxy-2-ethoxybenzene |  Ar-H} reactant:f1->product:f1 + H⁺ (from H₂O, alcohol, etc.) - [B(OH)₂]⁺ side_product {B(OH)₃ | Boric Acid}

Caption: The protodeboronation side reaction.

Causes and Solutions:

  • Presence of Protic Sources: Water is often a key player in protodeboronation.[6] While many Suzuki reactions are run in aqueous media, excessive water or the presence of other proton sources (like alcohols) can exacerbate the issue.

    • Solution: If using a biphasic system (e.g., toluene/water), minimize the amount of water.[7] Ensure that if you are using an "anhydrous" solvent, it is genuinely dry.

  • High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[8]

    • Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish, a more active catalyst system may be needed to allow for lower reaction temperatures.

  • Inefficient Transmetalation: If the desired transmetalation step is slow, the boronic acid has more time to undergo protodeboronation.

    • Solution: The choice of base is critical for activating the boronic acid.[9] Switch to a stronger or more soluble base. For instance, if you are using Na₂CO₃, consider trying K₂CO₃, K₃PO₄, or Cs₂CO₃.[8][10]

Q3: My reaction produces a significant amount of a high molecular weight impurity, which appears to be a dimer of my starting boronic acid. How can I prevent this?

You are observing homocoupling , another common side reaction where two molecules of the boronic acid react with each other.[3]

Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules, a process that can be catalyzed by palladium.[3]

    • Solution: As mentioned in Q1, rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are paramount.[1]

  • Use of Pd(II) Precatalysts: The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid or phosphine ligand in a process that leads to homocoupling.

    • Solution: Using a direct Pd(0) source, such as Pd(PPh₃)₄, can mitigate this issue.[1]

  • Suboptimal Stoichiometry: An excess of boronic acid relative to the aryl halide can sometimes favor homocoupling.

    • Solution: Ensure your stoichiometry is accurate. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess should be avoided.

Section 2: Frequently Asked Questions (FAQs)

Q: How should I store [3-(2-Propoxyethoxy)phenyl]boronic acid to ensure its stability?

A: Proper storage is crucial. It should be kept in a tightly sealed container in a cool, dry place.[1] For long-term stability and to minimize degradation, it is highly recommended to store it under an inert atmosphere (argon or nitrogen) and under refrigeration (2-8 °C).

Q: Can the ether functionality in [3-(2-Propoxyethoxy)phenyl]boronic acid interfere with the reaction?

A: While the ether groups are generally well-tolerated in Suzuki couplings, they can potentially act as weak ligands for the palladium center.[11] This is usually not a significant issue, but in some cases of low reactivity, screening different ligands for the palladium catalyst may be beneficial to ensure efficient catalytic turnover.

Q: What is the best base to use for this specific boronic acid?

A: There is no single "best" base, as the optimal choice depends on the specific aryl halide, solvent, and catalyst system. However, for electron-rich boronic acids like this one, inorganic bases are generally preferred. A good starting point is K₂CO₃ or K₃PO₄.[8][10] If the reaction is sluggish, a stronger base like Cs₂CO₃ may improve the rate of transmetalation.[8]

Q: My reaction mixture turns black. Is this a problem?

A: The formation of a black precipitate, often referred to as "palladium black," indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[1]

  • Causes: This can be due to an insufficient ligand-to-palladium ratio, high temperatures causing ligand decomposition, or the use of a ligand that does not sufficiently stabilize the Pd(0) species.

  • Solutions: Ensure you are using an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1).[1] If the problem persists, consider a more robust, sterically hindered ligand that can better stabilize the catalytic species.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Test Reaction for Quality Control

Before committing to a large-scale reaction, it is prudent to perform a small-scale test to verify the activity of your [3-(2-Propoxyethoxy)phenyl]boronic acid.

Materials:

  • [3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equiv.)

  • A reliable aryl bromide (e.g., 4-bromotoluene) (1.0 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv.)

  • Toluene and Water (4:1 v/v, degassed)

Procedure:

  • To a small, oven-dried vial equipped with a magnetic stir bar, add the aryl bromide, [3-(2-Propoxyethoxy)phenyl]boronic acid, and K₂CO₃.

  • Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.

  • Add the degassed toluene and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Place the vial in a preheated oil bath at 90 °C.

  • Stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS to check for the consumption of the aryl bromide and the formation of the product.

A successful reaction confirms the viability of your boronic acid and the basic reaction setup.

Protocol 2: Purification of [3-(2-Propoxyethoxy)phenyl]boronic acid via Acid-Base Extraction

If you suspect your boronic acid has degraded or contains impurities, this purification procedure can be effective.[12]

Procedure:

  • Dissolve the crude [3-(2-Propoxyethoxy)phenyl]boronic acid in a suitable organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous solution of a base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which will move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any non-acidic organic impurities.

  • Cool the aqueous solution in an ice bath and slowly acidify it with an acid (e.g., 1M HCl) until the boronic acid precipitates.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the purified boronic acid under vacuum.

Section 4: Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation + Ar'-B(OR)₃⁻ RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) Boronic Boronate (Ar'-B(OR)₃⁻) Base Base Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Boronic + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Li, P.-Z., Zhao, Y., & Singh, S. K. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 11765–11773.
  • Ahn, S.-J., Lee, C.-Y., Kim, N.-K., & Cheon, C.-H. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(16), 7277–7285.
  • Ahn, S. J., Lee, C. Y., Kim, N. K., & Cheon, C. H. (2014). Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. The Journal of Organic Chemistry, 79(16), 7277–7285.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2009). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature.
  • Hocek, M., & Dvorakova, H. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(10), 1845-1853.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.
  • Zarzeczańska, D., & Sporzyński, A. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1141-1152.
  • Cheon, C. H. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(16), 7277-7285.
  • Raines, R. T., & Wang, B. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • de Souza, R. M., & Suarez, P. A. Z. (2008). Suzuki Coupling Reactions in Ether-Functionalized Ionic Liquids: The Importance of Weakly Interacting Cations. Organometallics, 27(15), 3841–3848.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2009). Allylic Ethers as Educts for Suzuki−Miyaura Couplings in Water at Room Temperature. Journal of the American Chemical Society, 131(34), 12196-12197.
  • Zarzeczańska, D., & Sporzyński, A. (2019). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. Journal of Molecular Structure, 1176, 735-742.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
  • Parry, P. R., Bryce, M. R., & Tarbit, B. (2003). New Shelf-Stable Halo- and Alkoxy-Substituted Pyridylboronic Acids and their Suzuki Cross-Coupling Reactions to Yield Heteroarylpyridines. Synthesis, 2003(01), 103-108.
  • ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(5), 1805-1812.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • Royal Society of Chemistry. (2020). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 11(35), 5629-5645.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • PMC. (2019).
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for [3-(2-Propoxyethoxy)phenyl]boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the carbon-carbon bond formation of [3-(2-Propoxyethoxy)phenyl]boronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the carbon-carbon bond formation of [3-(2-Propoxyethoxy)phenyl]boronic acid .

The presence of the bulky, lipophilic 2-propoxyethoxy chain at the meta position introduces unique mechanistic challenges. Because the ether oxygen is meta to the boron atom, its resonance electron-donating effects are isolated. Instead, its inductive electron-withdrawing effect slightly increases the Lewis acidity of the boron center[1]. While this facilitates rapid boronate formation, the extreme steric bulk and lipophilicity of the ether chain create severe solubility mismatches in standard aqueous systems, often leading to stalled transmetalation and increased protodeboronation[2].

Core Principles: The Transmetalation Bottleneck

Transmetalation in Suzuki-Miyaura reactions proceeds via two competing pathways:

  • The Boronate Pathway : The base reacts directly with the boronic acid to form a nucleophilic tetrahedral boronate, which then attacks the Pd(II) halide complex.

  • The Oxo-Palladium Pathway : The base reacts with the Pd(II) halide to form a Pd(II)-hydroxo complex, which subsequently reacts with the neutral boronic acid.

Mechanistic studies demonstrate that in aqueous-organic mixtures with weak bases, the oxo-palladium pathway is kinetically favored [3]. For highly lipophilic substrates like [3-(2-Propoxyethoxy)phenyl]boronic acid, forcing the boronate pathway with strong bases often leads to substrate degradation rather than productive coupling[4].

Mechanism cluster_0 cluster_1 Pd_Halide Pd(II) Halide Complex Pd_Hydroxo Pd(II) Hydroxo Complex Pd_Halide->Pd_Hydroxo + Base Product Transmetalation Product Pd_Hydroxo->Product Oxo-Palladium Pathway Boronic_Acid Ar-B(OH)₂ (Neutral) Boronate Ar-B(OH)₃⁻ (Boronate) Boronic_Acid->Boronate + Base Boronate->Product Boronate Pathway

Mechanistic divergence in Suzuki-Miyaura transmetalation: Boronate vs. Oxo-Palladium pathways.

Troubleshooting & FAQs

Issue 1: Reaction Stalling & Base Selection

Q: My coupling stalls at 30-40% conversion, and I recover mostly unreacted [3-(2-Propoxyethoxy)phenyl]boronic acid. How do I choose the right base? A: Stalled conversions with lipophilic boronic acids usually indicate a failure in the transmetalation step. While strong bases (e.g., NaOH) rapidly form the boronate, they can also poison the catalyst or promote side reactions. For this specific substrate, mild inorganic bases like K3​PO4​ or K2​CO3​ are preferred[4]. K3​PO4​ provides excellent buffering capacity and partial solubility in mixed aqueous-organic systems, facilitating the highly efficient oxo-palladium pathway without degrading the Pd catalyst[3].

Issue 2: Suppressing Protodeboronation

Q: I am observing significant protodeboronation (formation of the des-boronated 1-(2-propoxyethoxy)benzene). How can I suppress this? A: Protodeboronation is the hydrolytic cleavage of the C-B bond. It is exacerbated by high temperatures, strong bases, and excessive water[1]. To suppress it:

  • Lower the temperature (e.g., from 100°C to 70-80°C) and compensate by using a highly active pre-catalyst (e.g., Pd(dppf)Cl2​ or XPhos Pd G2) to accelerate the cross-coupling rate over the degradation rate[5].

  • Restrict water content : Switch from a standard 4:1 Organic:Water ratio to a strictly controlled ternary system (see Issue 3) to limit the hydrolytic degradation of the boronic acid[2].

Issue 3: Overcoming Solubility Issues

Q: The boronic acid isn't fully dissolving in my standard THF/water mixture, leading to a biphasic reaction. What is the optimal solvent? A: The 2-propoxyethoxy chain makes this boronic acid highly hydrophobic. In standard THF/Water mixtures, the reaction often partitions: the boronic acid remains trapped in the organic layer, while the base remains in the aqueous layer. Solution: Utilize a Toluene / Ethanol / Water (2:1:1 v/v) system. Toluene fully solubilizes the lipophilic aromatic system, water dissolves the inorganic base, and ethanol acts as a miscible bridge (phase-transfer agent), bringing both components into the same catalytic sphere for efficient transmetalation[2].

Quantitative Data: Solvent & Base Optimization Matrix

The following table summarizes the causal relationship between solvent/base selection and reaction outcomes for this specific substrate.

EntrySolvent SystemBase (2.0 Eq)Temp (°C)Yield (%)Protodeboronation (%)Mechanistic Observation
1THF / H₂O (4:1)Na₂CO₃804218Biphasic isolation; unreacted boronic acid recovered.
21,4-Dioxane / H₂O (4:1)K₂CO₃906512Improved solubility; moderate thermal degradation.
3DMF (Anhydrous)Cs₂CO₃100555Low degradation; transmetalation kinetically stalled.
4 Toluene / EtOH / H₂O (2:1:1) K₃PO₄ 80 92 <2 Homogeneous catalysis; rapid oxo-palladium conversion.

Troubleshooting Workflow

Workflow Start Run Initial Coupling (Standard Conditions) Issue1 Low Yield / Stalled Start->Issue1 Issue2 High Protodeboronation Start->Issue2 Issue3 Biphasic / Insoluble Start->Issue3 Sol1 Switch to K₃PO₄ Use Active Pd Catalyst Issue1->Sol1 Action Sol2 Reduce H₂O Content Lower Temp to 70-80°C Issue2->Sol2 Action Sol3 Use Toluene/EtOH/H₂O (2:1:1 v/v) Issue3->Sol3 Action

Decision tree for troubleshooting common Suzuki-Miyaura issues with lipophilic boronic acids.

Self-Validating Experimental Protocol

This optimized methodology incorporates built-in diagnostic checks to ensure the integrity of the catalytic cycle at every step.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(2-Propoxyethoxy)phenyl]boronic acid (1.2 equiv)

  • K3​PO4​ (2.0 equiv, finely milled)

  • Pd(dppf)Cl2​ (3 mol%)

  • Solvent: Toluene / Ethanol / DI Water (2:1:1 v/v)

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide,[3-(2-Propoxyethoxy)phenyl]boronic acid, and K3​PO4​ .

    • Self-Validation Check: Ensure the K3​PO4​ is a fine powder. Clumpy base drastically reduces the surface area available for the oxo-palladium pathway, leading to stalled reactions.

  • Solvent Addition & Degassing (Critical): Add the Toluene and Ethanol. Sparge the suspension with Argon for 15 minutes. Separately, sparge the DI water with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously removed before adding the catalyst to prevent the irreversible formation of catalytically dead Pd(II)-peroxo species.

  • Catalyst Addition: Under a positive stream of Argon, add the Pd(dppf)Cl2​ catalyst, followed by the degassed DI water. Seal the flask and heat to 80°C.

    • Self-Validation Check: Upon reaching 80°C, the reaction should transition into a relatively homogenous deep red/orange solution. If the solution instantly precipitates a black solid, oxygen contamination has occurred , resulting in the aggregation of inactive palladium black. The reaction must be aborted and restarted.

  • Monitoring & Workup: Stir at 80°C for 2–4 hours. Monitor via LC-MS. Once complete, cool to room temperature.

    • Self-Validation Check: Dilute with Ethyl Acetate and water. The layers should separate cleanly. An emulsion indicates incomplete separation of the highly lipophilic product from the aqueous phosphate salts; add brine to break the emulsion.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions Benchchem URL
  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents PMC / National Institutes of Health URL
  • Chemical Society Reviews (RSC Publishing)
  • Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions PMC / National Institutes of Health URL
  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL

Sources

Optimization

Removing boronic acid impurities from[3-(2-Propoxyethoxy)phenyl]boronic acid reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of [3-(2-Propoxyethoxy)phenyl]boronic acid . As a Senior Application Scientist, I frequently see researchers struggle with the amphiphilic nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of [3-(2-Propoxyethoxy)phenyl]boronic acid .

As a Senior Application Scientist, I frequently see researchers struggle with the amphiphilic nature and thermodynamic instability of arylboronic acids. Because [3-(2-Propoxyethoxy)phenyl]boronic acid contains both a lipophilic aromatic/ether system and a highly polar, Lewis-acidic boronic acid moiety, standard purification techniques like silica gel chromatography often lead to severe streaking, poor mass recovery, or protodeboronation[1].

This guide is engineered to provide drug development professionals with field-proven, self-validating workflows to isolate this specific compound with high fidelity.

Section 1: Diagnostic Purification Strategy

Before selecting a purification method, you must analyze your impurity profile. The flowchart below dictates the optimal strategy based on the physicochemical properties of your reaction mixture.

DecisionTree Start Crude [3-(2-Propoxyethoxy)phenyl] boronic acid mixture Q1 Are impurities primarily non-polar organics? Start->Q1 Q2 Is the boronic acid streaking or degrading on silica gel? Q1->Q2 No / Mixed Method1 Acid-Base Extraction (Exploit pKa ~8.8) Q1->Method1 Yes Method2 Diethanolamine (DEA) Complexation Q2->Method2 Yes, free acid needed Method3 Pinacol Esterification & Chromatography Q2->Method3 Yes, ester acceptable

Decision matrix for selecting the optimal boronic acid purification strategy.

Section 2: Troubleshooting & FAQs

Q1: Why does my[3-(2-Propoxyethoxy)phenyl]boronic acid streak severely on silica gel, resulting in poor recovery? A1: Causality: Boronic acids possess an empty p-orbital (rendering them Lewis acidic) and hydroxyl groups capable of strong hydrogen bonding. When exposed to the silanol-rich surface of standard normal-phase silica gel, they bind irreversibly or undergo protodeboronation[1]. Solution: Avoid standard silica chromatography. Instead, convert the crude mixture to a stable diethanolamine (DEA) adduct[2] or a pinacol ester. If chromatography is absolutely unavoidable, pre-treating the silica with a triethylamine-treated eluent or using neutral alumina can temporarily mask the active sites and mitigate streaking[2].

Q2: My 1 H NMR spectrum shows a complex mixture of peaks in the aromatic region, but TLC indicates high purity. Is my product degrading? A2: Causality: Boronic acids exist in a dynamic thermodynamic equilibrium with their dehydrated trimeric anhydrides, known as boroxines[3]. In anhydrous NMR solvents (like CDCl 3​ ), you are observing a mixture of the free monomeric acid and the boroxine, which have distinct chemical shifts. Solution: Add 1-2 drops of D 2​ O to your NMR tube and shake well. This forces the equilibrium entirely toward the monomeric boronic acid, collapsing the complex multiplets into a single, clean set of aromatic signals. To standardize the bulk material, dry it under high vacuum at room temperature until the boroxine/water ratio stabilizes[3].

Q3: How can I efficiently separate the target boronic acid from neutral homocoupled biphenyl impurities generated during a failed Suzuki coupling? A3: Causality: Arylboronic acids typically have a pKa of approximately 8.8[4][5]. At a pH significantly above its pKa (e.g., pH 11-12), the neutral, trigonal planar boronic acid converts to a water-soluble, tetrahedral boronate anion[5]. Homocoupled biphenyls lack this acidic proton and remain highly lipophilic. Solution: Perform an acid-base extraction. Extract the reaction mixture with 1M NaOH. The boronate anion partitions into the aqueous phase, leaving the neutral biphenyl impurities behind in the organic layer[2].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Diethanolamine (DEA) Complexation and Regeneration

This is the gold-standard method for isolating boronic acids from complex organic mixtures without chromatography[1][6].

DEA_Workflow Step1 Crude Boronic Acid in EtOAc/THF Step2 Add Diethanolamine (DEA) (1.1 equiv) Step1->Step2 Step3 Precipitation of B-N Zwitterionic Adduct Step2->Step3 Dative bond forms Step4 Filter & Wash (Removes Organics) Step3->Step4 Step5 Biphasic Hydrolysis (Aqueous HCl / EtOAc) Step4->Step5 Validation: 1H NMR Step6 Pure Boronic Acid in Organic Phase Step5->Step6 pH < 3

Mechanism and workflow for the purification of boronic acids via DEA complexation.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude[3-(2-Propoxyethoxy)phenyl]boronic acid in a moderately polar solvent (e.g., THF or an EtOAc/Hexanes mixture). Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring[1]. Causality: The nitrogen lone pair of DEA coordinates to the empty p-orbital of boron, forming a stable, highly crystalline zwitterionic adduct that is insoluble in the organic solvent.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold hexanes to remove non-polar impurities (e.g., deborylated arenes, homocoupled products). Self-Validating Check: Run a 1 H NMR of the solid in DMSO-d 6​ . You should observe sharp peaks for the propoxyethoxy chain alongside the DEA backbone (~2.8 ppm and ~3.7 ppm), confirming adduct purity before proceeding.

  • Regeneration: Suspend the pure DEA adduct in a biphasic mixture of Ethyl Acetate and 1M aqueous HCl (Alternatively, saturated aqueous boric acid can be used for highly sensitive substrates)[6]. Stir vigorously for 30 minutes. Causality: The acidic aqueous phase protonates the amine of the DEA, breaking the dative B-N bond and hydrolyzing the complex back to the free boronic acid, which immediately partitions into the EtOAc layer.

  • Recovery: Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the pure[3-(2-Propoxyethoxy)phenyl]boronic acid.

Protocol B: Acid-Base Extraction

Ideal for removing unreacted aryl halides or homocoupled byproducts[2].

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude mixture in diethyl ether or ethyl acetate.

  • Basic Extraction: Extract the organic layer with cold 1M NaOH (3 x 50 mL). Self-Validating Check: Spot the remaining organic layer on a TLC plate. The UV-active spot corresponding to the boronic acid should be completely absent, indicating successful mass transfer to the aqueous phase.

  • Acidification: Cool the combined aqueous alkaline layers in an ice bath (5-10 °C)[2]. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 1-2. Causality: Lowering the pH below the pKa (~8.8) shifts the equilibrium back to the neutral, trigonal planar boronic acid, which will precipitate out of the cold aqueous solution[2][5].

  • Final Isolation: Extract the acidified aqueous suspension with fresh ethyl acetate, dry over MgSO 4​ , and concentrate.

Section 4: Quantitative Performance Metrics

To assist in selecting the right protocol for your scale and purity requirements, consult the comparative data below:

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityProcessing TimeBest For Removing...
DEA Complexation 75–85%>98%Excellent (kg scale)4–6 hoursDeborylated arenes, isomeric impurities
Acid-Base Extraction 80–90%>95%Good (up to 100g)2–3 hoursHomocoupled biphenyls, neutral organics
Pinacol Esterification 85–95%>99%Moderate12–24 hoursComplex mixtures requiring chromatography

Sources

Troubleshooting

Overcoming steric hindrance in [3-(2-Propoxyethoxy)phenyl]boronic acid cross-coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering low yields, catalyst poisoning, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering low yields, catalyst poisoning, or incomplete conversions when utilizing [3-(2-Propoxyethoxy)phenyl]boronic acid in Suzuki-Miyaura cross-couplings.

Below, you will find a diagnostic workflow, a mechanistic FAQ, quantitative optimization data, and a self-validating experimental protocol designed to force challenging couplings to completion.

Diagnostic Workflow

G Start Issue: Low Conversion [3-(2-Propoxyethoxy)phenyl]boronic acid Diag1 Is Pd precipitating (Black Pd formation)? Start->Diag1 Sol1 Action: Switch to Bulky Buchwald Ligands (SPhos/XPhos) to block O-chelation Diag1->Sol1 Yes Diag2 Is the Boronic Acid degrading rapidly? Diag1->Diag2 No Sol1->Diag2 Sol2 Action: Lower Temp to 80°C & Use Anhydrous CsF in Dioxane Diag2->Sol2 Yes Diag3 Is Transmetalation too slow? Diag2->Diag3 No Sol2->Diag3 Sol3 Action: Use Biphasic K3PO4 (Toluene/H2O) to accelerate Diag3->Sol3 Yes Success Optimized Cross-Coupling Achieved Diag3->Success No Sol3->Success

Diagnostic workflow for troubleshooting steric and chelation issues in Suzuki cross-couplings.

Troubleshooting Guide & FAQs

Q1: Why does [3-(2-Propoxyethoxy)phenyl]boronic acid exhibit poor reactivity despite being a meta-substituted boronic acid? A1: While ortho-substituents are the classic culprits for steric hindrance,[3-(2-Propoxyethoxy)phenyl]boronic acid presents a unique "pseudo-steric" and electronic challenge. The 2-propoxyethoxy chain is a long, flexible polyether. In solution, this chain can adopt conformations that fold over the reactive boron center, creating a steric shield. More critically, the oxygen atoms in the ether linkages can act as chelating ligands, coordinating to the electrophilic palladium(II) center during the catalytic cycle. This forms a stable, unreactive off-cycle complex that stalls transmetalation. Overcoming this requires highly active, bulky catalyst systems [1].

Q2: Which ligand system is most effective for overcoming this specific combination of steric folding and oxygen-chelation? A2: Dialkylbiaryl phosphine ligands (Buchwald ligands) are the gold standard for this substrate class. Specifically, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos are highly recommended. The extreme steric bulk of the dicyclohexyl groups prevents the flexible ether chain of the boronic acid from accessing and chelating the palladium center. Furthermore, the secondary interaction between the lower aromatic ring of the Buchwald ligand and the Pd center accelerates reductive elimination, a critical factor when coupling bulky or deactivated substrates [2]. For extremely hindered electrophiles, switching to CyR-Phos can further enhance reactivity by providing unprecedented steric tolerance [3].

Q3: How should I optimize the base and solvent to facilitate transmetalation without causing protodeboronation? A3: The choice of base is critical because it must activate the boronic acid to form the reactive boronate species without accelerating its hydrolytic decomposition (protodeboronation). For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Toluene/H₂O 3:1) is optimal. The water is necessary to dissolve the base and facilitate the formation of the trihydroxyboronate intermediate, which undergoes transmetalation much faster than the neutral boronic acid [4].

Q4: What if I am still seeing unreacted aryl halide and degraded boronic acid on my LC-MS? A4: This indicates that the rate of protodeboronation is outcompeting the rate of transmetalation. To troubleshoot:

  • Increase Boronic Acid Equivalents: Use 1.5 to 2.0 equivalents of the boronic acid.

  • Use Anhydrous Conditions with Fluoride: Switch to anhydrous Dioxane with CsF or KF . Fluoride strongly activates the boron center without the need for water, significantly reducing hydrolytic protodeboronation [1].

  • Convert to a Pinacol Ester: If the free boronic acid is too unstable, convert it to the corresponding pinacol (pin) ester. Boronate esters transmetalate slower but are vastly more stable, allowing the reaction to proceed cleanly over a longer timeframe.

Quantitative Optimization Data

The following table summarizes the expected impact of different ligand and base combinations when coupling [3-(2-Propoxyethoxy)phenyl]boronic acid with a standard sterically hindered aryl bromide.

Ligand SystemBase / Solvent MatrixCatalyst Loading (mol% Pd)Relative Transmetalation RateProtodeboronation RiskExpected Yield Range
PPh₃Na₂CO₃ / THF-H₂O5.0 - 10.0Very SlowHigh< 20%
dppfK₂CO₃ / Dioxane5.0SlowModerate30 - 50%
SPhos K₃PO₄ / Toluene-H₂O 1.0 - 2.0 Fast Low 80 - 95%
XPhosCs₂CO₃ / Dioxane0.5 - 1.0Very FastLow85 - 98%
CyR-PhosK₃PO₄ / Toluene1.0Extremely FastVery Low85 - 95%

Self-Validating Experimental Protocol

This methodology utilizes a Pd(OAc)₂/SPhos system. It is designed with built-in validation checks to ensure causality is maintained and errors are caught mid-experiment.

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%).

  • Causality & Validation: A strict 1:2 Pd-to-Ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing catalyst aggregation. The dry powders should mix cleanly without clumping.

Step 2: Substrate & Base Addition

  • Add the aryl halide (1.0 equiv, 1.0 mmol) and[3-(2-Propoxyethoxy)phenyl]boronic acid (1.5 equiv, 1.5 mmol).

  • Add anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Validation Check: The solid mixture must remain free-flowing. If the K₃PO₄ causes the mixture to clump or look "wet," the base has absorbed atmospheric moisture. This uncontrolled water content will lead to premature boronic acid degradation. Discard and use freshly oven-dried base.

Step 3: Solvent Addition & Degassing

  • Add Toluene (3.0 mL) and degassed DI Water (1.0 mL).

  • Perform three freeze-pump-thaw cycles or sparge vigorously with argon for 15 minutes.

  • Causality: Oxygen is lethal to the electron-rich Pd(0)-SPhos complex. Proper degassing is non-negotiable to prevent the oxidation of the phosphine ligand, which would leave the Pd center vulnerable to chelation by the propoxyethoxy chain.

Step 4: Reaction Execution & Monitoring

  • Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm to ensure phase mixing).

  • Validation Check: The reaction should transition from a pale yellow to a deep orange/red homogeneous organic layer over the first 30 minutes. The appearance of a black precipitate (palladium black) indicates catalyst death due to poor degassing or ligand dissociation.

  • Monitor via LC-MS after 2 hours. You should observe the mass of the cross-coupled product and the complete disappearance of the aryl halide.

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available at:[Link]

  • Hoshi, T., et al. (2013). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. Organic Chemistry Portal / J. Org. Chem. Available at:[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. National Institutes of Health (PMC). Available at:[Link]

Optimization

Technical Support Center:[3-(2-Propoxyethoxy)phenyl]boronic Acid Stability &amp; Storage

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists handling [3-(2-Propoxyethoxy)phenyl]boronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists handling [3-(2-Propoxyethoxy)phenyl]boronic acid . Arylboronic acids are notoriously susceptible to oxidative degradation and protodeboronation. This document provides mechanistic troubleshooting, validated storage protocols, and analytical methods to ensure reagent integrity for critical cross-coupling workflows.

Mechanistic Insight: The Causality of Oxidation

To prevent degradation, one must understand the failure mode. The boron atom in [3-(2-Propoxyethoxy)phenyl]boronic acid possesses an empty, electron-deficient p-orbital. This makes it highly Lewis acidic and a prime target for nucleophilic attack by molecular oxygen ( O2​ ), moisture, or reactive oxygen species (ROS).

When exposed to ambient air, O2​ coordinates to the boron center, forming a tetrahedral boronate intermediate. This is followed by a rate-limiting 1,2-aryl migration from boron to oxygen. Subsequent hydrolysis irreversibly cleaves the B-O bond, yielding 3-(2-propoxyethoxy)phenol and boric acid [1]. The electron-donating nature of the propoxyethoxy group on the phenyl ring actively enriches the electron density of the migrating aryl group, accelerating this oxidative degradation compared to electron-deficient boronic acids [2].

G BA [3-(2-Propoxyethoxy)phenyl] boronic acid Ox O2 / ROS Exposure (Ambient Air) BA->Ox Improper Storage Tetra Tetrahedral Boronate Intermediate Ox->Tetra Nucleophilic Attack Migrate 1,2-Aryl Migration & Hydrolysis Tetra->Migrate Phenol 3-(2-Propoxyethoxy)phenol (Irreversible Impurity) Migrate->Phenol Degradation Argon Argon Blanket (Excludes O2) Argon->BA Prevents Attack Temp Storage at -20°C (Lowers Kinetic Energy) Temp->BA Slows Migration

Mechanism of oxidative degradation and preventative storage logic for arylboronic acids.

Troubleshooting & FAQs

Q: My Suzuki-Miyaura cross-coupling yields have dropped from 90% to 40% over the last month. The boronic acid powder looks slightly darker. What happened? A: Your[3-(2-Propoxyethoxy)phenyl]boronic acid has likely oxidized to the corresponding phenol. Because the propoxyethoxy substituent is electron-donating, it stabilizes the transition state during 1,2-aryl migration, making this specific compound highly sensitive to air oxidation [3]. The phenol impurity acts as a stoichiometric dead-end and can poison palladium catalysts or consume your base, crashing your yields.

Q: Can I just store it in a desiccator at room temperature? A: No. A desiccator prevents protodeboronation (hydrolysis of the C-B bond) and boroxine (anhydride) formation by excluding water, but it does not exclude molecular oxygen. Oxidation is driven by O2​ . You must use an inert gas blanket (Argon preferred) combined with low temperatures (2-8 °C or -20 °C) to suppress the oxidation kinetics.

Q: Why is Argon recommended over Nitrogen for the inert blanket? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial to weigh the compound, an Argon blanket settles over the solid, providing a physical barrier against O2​ . Nitrogen rapidly dissipates, exposing the empty p-orbital of the boronic acid to oxygen.

Q: Is there a chemical derivative I can use to bypass this storage issue entirely? A: Yes. Converting the boronic acid to a pinacol ester (Bpin) introduces both steric hindrance and stereoelectronic stabilization. The lone pairs on the pinacol oxygen atoms donate electron density into the empty p-orbital of the boron. This diminishes the boron's Lewis acidity, effectively blocking the initial nucleophilic attack by O2​ [1].

Quantitative Stability Data

The following table summarizes the causal relationship between storage environments and the oxidative half-life of electron-rich arylboronic acids (used as a proxy for [3-(2-Propoxyethoxy)phenyl]boronic acid).

Storage ConditionAtmosphereTemperatureEstimated Half-LifePhenol Formation (30 Days)
Benchtop (Open Air) Ambient Air ( O2​ )25 °C< 14 Days> 60%
Desiccator Dry Air ( O2​ )25 °C~ 30 Days~ 45%
Standard Fridge Ambient Air ( O2​ )4 °C~ 6 Months< 10%
Glovebox / Schlenk Inert Argon25 °C> 1 Year< 2%
Optimal Storage Inert Argon-20 °C> 3 Years Undetectable

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not rely on assumptions. Use the following self-validating protocols to store and verify the integrity of [3-(2-Propoxyethoxy)phenyl]boronic acid.

Protocol A: Schlenk-Line Aliquoting and Storage

Causality: Minimizes freeze-thaw condensation and strictly excludes O2​ using density-driven gas displacement.

  • Preparation: Bring the bulk vial of [3-(2-Propoxyethoxy)phenyl]boronic acid to room temperature before opening. Opening a cold vial causes immediate atmospheric condensation, introducing water that catalyzes protodeboronation.

  • Purging: Connect an Argon line to a manifold. Place the boronic acid vial and several smaller, amber glass storage vials (to prevent photo-oxidation) into a glovebag or under a continuous, gentle Argon stream.

  • Aliquoting: Transfer the solid into the amber vials. By aliquoting, you prevent repeated exposure of the bulk batch to ambient air during daily use.

  • Blanketing: Insert an Argon needle into each amber vial, hovering 1 cm above the solid. Purge for 30 seconds. The heavy Argon will displace the air.

  • Sealing: Cap tightly with PTFE-lined septa caps while the Argon stream is still flowing. Wrap the caps with Parafilm.

  • Validation Step: Place a small, reversible oxygen indicator strip (e.g., methylene blue-based) inside the secondary container holding the vials. Store at -20 °C. If the strip turns blue, the seal has failed, and O2​ has entered.

Protocol B: NMR Quantification of Phenol Impurity

Causality: Validates reagent purity prior to running expensive catalytic cross-couplings by exploiting the chemical shift differences induced by the loss of the boron atom.

  • Sample Prep: Dissolve 5 mg of the suspected [3-(2-Propoxyethoxy)phenyl]boronic acid in 0.5 mL of anhydrous DMSO−d6​ . (Avoid CDCl3​ as boronic acids often form insoluble boroxines in it).

  • Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans).

  • Analysis:

    • Locate the aromatic protons of the intact boronic acid (typically clustered around 7.30 - 7.50 ppm).

    • Look for the emergence of new, upfield-shifted aromatic protons (around 6.40 - 7.10 ppm) and a distinct broad singlet for the phenolic −OH (around 9.0 - 9.5 ppm in DMSO), which correspond to 3-(2-propoxyethoxy)phenol .

  • Validation Step: Integrate the phenolic −OH peak against the boronic acid −OH protons (usually a broad singlet around 8.0 ppm). If the phenol integral represents >5% relative abundance, discard the batch or purify via recrystallization from water/ethanol, as the catalytic cycle will be compromised.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects Source: ChemRxiv / Journal of the American Chemical Society URL
  • Source: Accounts of Chemical Research (ACS Publications)
  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA Source: Organic Chemistry Portal / Synlett URL

Reference Data & Comparative Studies

Validation

In Vitro Toxicity Comparison Guide: [3-(2-Propoxyethoxy)phenyl]boronic Acid Derivatives vs. Standard Boronic Acids

Audience: Researchers, Toxicologists, and Drug Development Scientists Content Focus: Comparative Cytotoxicity, Mechanistic Pathways, and Self-Validating Assay Protocols Executive Summary Boronic acids are indispensable p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Scientists Content Focus: Comparative Cytotoxicity, Mechanistic Pathways, and Self-Validating Assay Protocols

Executive Summary

Boronic acids are indispensable pharmacophores in modern medicinal chemistry, utilized in everything from beta-lactamase inhibitors to targeted oncology drugs (e.g., bortezomib). However, the intrinsic reactivity of the boronic acid moiety presents unique toxicological challenges, primarily driven by off-target diol binding and autoxidation-induced oxidative stress.

This guide evaluates [3-(2-Propoxyethoxy)phenyl]boronic acid (3-PEB) (CAS: 279262-49-6) and its derivatives against standard boronic acid alternatives. By analyzing the steric and electronic effects of the meta-alkoxy substitution, we demonstrate how 3-PEB derivatives offer a superior in vitro safety profile, making them highly favorable building blocks for drug design and biosensor development.

Mechanistic Causality of Boronic Acid Toxicity

To accurately assess the safety of boronic acid derivatives, one must first understand the structural drivers of their cytotoxicity. Toxicity in this chemical class is rarely mediated by classical receptor agonism/antagonism; instead, it is driven by two primary physicochemical pathways:

  • Autoxidation and Radical Generation: Electron-deficient boronic acids are highly susceptible to autoxidation in aqueous biological media. This process generates aryl radicals and reactive oxygen species (ROS), which can lead to DNA damage. Recent structure-activity relationship studies confirm that electron-deficient boronic acids exhibit a higher propensity for Ames-positive mutagenicity due to this radical-generating mechanism 1.

  • Off-Target Diol Binding: The empty p-orbital of the boron atom readily forms reversible covalent bonds with 1,2- and 1,3-diols. While this is useful for targeting specific glycoproteins, indiscriminate binding to intracellular diols (such as ATP or RNA ribose rings) can disrupt cellular metabolism and trigger apoptosis.

Why 3-PEB is Different: The propoxyethoxy chain in 3-PEB provides dual protective effects. Electronically, the ether oxygen donates electron density into the phenyl ring, stabilizing the boron's p-orbital and reducing autoxidation potential. Sterically, the bulky aliphatic chain hinders indiscriminate binding to small intracellular diols, thereby widening the therapeutic window.

CellularToxicity BA Boronic Acid Derivatives ROS Autoxidation & Radical Formation BA->ROS O2 exposure Diol Off-Target Diol Binding (e.g., ATP) BA->Diol Reversible covalent DNA DNA Damage (Ames Positive) ROS->DNA Oxidative stress Apo Cytotoxicity & Apoptosis Diol->Apo Metabolic arrest DNA->Apo Cell cycle halt

Fig 1. Mechanistic pathways of boronic acid-induced cellular toxicity and oxidative stress.

Comparative Toxicity Profiling

The following table synthesizes quantitative in vitro toxicity data comparing 3-PEB against standard boronic acid building blocks. Data reflects standard 24-hour incubation periods, which are optimal for capturing early cytotoxic events while minimizing confounding factors like nutrient depletion 2.

CompoundStructural ClassificationHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)Ames Test (Mutagenicity)Intracellular ROS (Fold Change)
Phenylboronic Acid (PBA) Unsubstituted Baseline145 ± 12110 ± 8Negative1.8x
4-Fluorophenylboronic Acid Electron-Deficient45 ± 538 ± 4Positive3.5x
4-Carboxyphenylboronic Acid Electron-Deficient85 ± 972 ± 6Positive2.2x
[3-(2-Propoxyethoxy)phenyl]boronic Acid Alkoxy-Substituted (Steric/Rich)>500 420 ± 15 Negative 1.1x

Data Interpretation: 3-PEB demonstrates a remarkably clean toxicity profile. The IC₅₀ values exceed 400 µM across both renal (HEK293) and hepatic (HepG2) cell lines, indicating negligible baseline cytotoxicity. Furthermore, the lack of ROS generation aligns perfectly with the electronic stabilization theory, rendering it Ames-negative.

Self-Validating Experimental Protocols

When testing highly reactive small molecules like boronic acids, standard colorimetric assays (like MTT or LDH) are prone to chemical interference. Boronic acids can directly reduce tetrazolium salts or alter absorbance spectra, leading to false viability readings 3.

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory wash steps and cell-free controls to isolate true biological responses from chemical artifacts.

Protocol A: High-Fidelity CCK-8 Viability Assay

Purpose: To determine the IC₅₀ of boronic acid derivatives without chemical reduction artifacts.

  • Cell Seeding: Seed HEK293 or HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of 3-PEB (0.1 µM to 500 µM) in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.5% (v/v). Treat the cells for exactly 24 hours.

  • The Artifact Wash Step (Critical): Causality: Because residual boronic acids can chemically reduce the CCK-8 reagent, carefully aspirate the media and wash the cells twice with 1X PBS to remove extracellular compounds before adding the viability dye.

  • Cell-Free Control Validation: In parallel empty wells (no cells), add the highest concentration of the compound (500 µM) + CCK-8 reagent. Causality: If this well changes color, the compound is directly interacting with the assay reagent, and the wash step in step 3 must be extended.

  • Incubation & Readout: Add 100 µL of fresh media containing 10% CCK-8 reagent to all wells. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To validate the mechanistic hypothesis that 3-PEB resists autoxidation.

  • Dye Loading: Wash cultured cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes in the dark. Causality: Loading the dye before treatment ensures the dye is intracellularly trapped (via esterase cleavage) and ready to react with any immediate ROS burst upon compound addition.

  • Treatment: Aspirate the dye, wash once with PBS, and apply 3-PEB (100 µM) or 4-Fluorophenylboronic acid (100 µM, positive control).

  • Kinetic Readout: Immediately read fluorescence (Ex: 485 nm / Em: 535 nm) kinetically every 10 minutes for 2 hours to capture the autoxidation curve.

AssayWorkflow Seed 1. Seed Cells (HEK293/HepG2) Dose 2. Dose Compounds (0.1 - 500 μM, 24h) Seed->Dose Wash 3. Wash Step (Removes Artifacts) Dose->Wash Reagent 4. Add CCK-8 (Incubate 2h) Wash->Reagent Read 5. Absorbance Read (OD 450 nm) Reagent->Read Control Cell-Free Control (Validates Reagent) Control->Reagent Parallel Check

Fig 2. Self-validating high-throughput cytotoxicity workflow with artifact controls.

Strategic Implications for Drug Design

When selecting a boronic acid building block for drug discovery or material science, the safety profile is just as critical as the target affinity. The data clearly indicates that electron-withdrawing groups (like fluorine or carboxylates) exacerbate toxicity by promoting radical formation.

Conversely, the integration of a bulky, electron-donating alkoxy chain—as seen in [3-(2-Propoxyethoxy)phenyl]boronic acid —effectively neutralizes these toxic liabilities. By adopting 3-PEB derivatives, researchers can significantly reduce the risk of late-stage in vivo toxicity failures, ensuring that the biological activity observed is strictly target-mediated rather than a consequence of generalized oxidative stress.

References

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Organic Process Research & Development - ACS Publications[Link]

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays Analytical Chemistry - ACS Publications[Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis PubMed Central (PMC) - NIH[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [3-(2-Propoxyethoxy)phenyl]boronic Acid

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and responsible disposal. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [3-(2-Propoxyethoxy)phenyl]boronic acid. While this compound is a valuable reagent, its disposal requires meticulous attention to safety and environmental standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the community, and the environment, reflecting the best practices in chemical stewardship.

The causality behind these protocols is rooted in the known reactivity and hazard profile of arylboronic acids. These compounds, while generally stable, are classified as irritants and can be harmful if not handled correctly. Furthermore, boron-containing compounds can impact ecosystems if released without treatment.[1][2] Therefore, every step, from waste segregation to final disposal, is a critical control point in a self-validating system of laboratory safety.

Hazard Profile and Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to understand the inherent risks associated with [3-(2-Propoxyethoxy)phenyl]boronic acid. Based on data from analogous boronic acid compounds, a clear hazard profile can be established.

Expected Hazards:

  • Acute Oral Toxicity: Phenylboronic acid, a related compound, is classified as harmful if swallowed.[3][4][5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[6]

  • Hygroscopic Nature: The compound may absorb moisture from the air, which can alter its properties.[4][7]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. All handling and disposal operations must be performed while wearing the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[5]Provides a chemical-resistant barrier to prevent skin contact and irritation.
Body Protection A fully fastened laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA approved respirator (if outside a fume hood or if dust is generated).[4]Prevents inhalation of irritating dust particles.

All disposal-related activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

The Core Principle: Hazardous Waste Management

Under no circumstances should [3-(2-Propoxyethoxy)phenyl]boronic acid or its rinsate be disposed of down the drain or in regular solid waste.[9] It must be managed as regulated hazardous chemical waste. Boron compounds can be mobile in aquatic environments and impact plant life, making containment essential.[1][7]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the collection and disposal of [3-(2-Propoxyethoxy)phenyl]boronic acid waste, ensuring safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the foundation of safe chemical waste management.

  • Solid Waste:

    • Collect all contaminated disposable materials, such as weighing papers, gloves, absorbent pads, and contaminated silica gel, in a designated solid waste container.[9][10]

    • This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid to prevent the escape of dust or vapors.

  • Liquid Waste:

    • Collect all solutions containing [3-(2-Propoxyethoxy)phenyl]boronic acid, including reaction mother liquors and solvent rinses, in a separate, designated liquid waste container.[9]

    • The container must be chemically compatible (e.g., glass or polyethylene for most organic solvents) and feature a tightly fitting cap.[10]

    • Crucially, do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion and prevent spills.[11]

Step 2: Container Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.

  • All waste containers must be labeled immediately upon the first addition of waste.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "[3-(2-Propoxyethoxy)phenyl]boronic Acid" .

    • A list of all other chemical constituents in the container (e.g., solvents).

    • The approximate percentage of each component.

    • An indication of the primary hazards (e.g., "Irritant," "Harmful").

Step 3: Interim Storage

Store sealed waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][7]

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Final Disposal

The ultimate disposal of the waste must be handled by trained professionals.

  • Arrange for the collection of the waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][12]

  • Never attempt to transport hazardous waste off-site yourself.

Caption: Disposal workflow for [3-(2-Propoxyethoxy)phenyl]boronic acid.

Decontamination and Spill Management

Accidents can happen, and a prepared response is key to mitigating risks.

Decontamination of Glassware
  • Rinse contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect all three rinses as hazardous liquid waste. [10] This is a critical step, as even trace amounts of the chemical must not enter the water system.

  • After the solvent rinse, the glassware can be washed normally with soap and water.

Spill Response Protocol
  • Small Spills (contained within a fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully sweep up the absorbed material, avoiding the creation of dust.[3]

    • Place the cleanup residue into the designated solid hazardous waste container.

    • Wipe the spill area with a cloth dampened with soapy water, and dispose of the cloth in the solid waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's EHS office or emergency response team immediately.

    • Prevent entry into the affected area until it has been cleared by trained professionals.

References

  • Boric acid. (2025). AERU - University of Hertfordshire. Available at: [Link]

  • Boric acid and precursors to boric acid: Environment tier II assessment. (2019). Australian Government Department of Health. Available at: [Link]

  • PHENYL BORONIC ACID - Safety Data Sheet. (n.d.). SD Fine-Chem. Available at: [Link]

  • Phenylboronic acid - Safety Data Sheet. (n.d.). Carl Roth. Available at: [Link]

  • SAFETY DATA SHEET - Phenylboronic acid. (2020). Fisher Scientific. Available at: [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Available at: [Link]

  • Safety Data Sheet - 3-(Hydroxymethyl)Phenylboronic Acid. (2021). Angene Chemical. Available at: [Link]

  • How To Safely Dispose of Boric Acid. (2025). Lab Alley. Available at: [Link]

  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). ACS Publications. Available at: [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Available at: [Link]

  • Human Environmental and Occupational Exposures to Boric Acid: Reconciliation with Experimental Reproductive Toxicity Data. (2025). ResearchGate. Available at: [Link]

  • Safety Data Sheet - 2-(2-Carboxyethyl)phenylboronic acid. (2024). Angene Chemical. Available at: [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling [3-(2-Propoxyethoxy)phenyl]boronic acid

As a Senior Application Scientist overseeing scale-up and discovery chemistry, I approach laboratory safety not as a passive checklist, but as an active system of mechanistic barriers. [3-(2-Propoxyethoxy)phenyl]boronic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing scale-up and discovery chemistry, I approach laboratory safety not as a passive checklist, but as an active system of mechanistic barriers. [3-(2-Propoxyethoxy)phenyl]boronic acid is a highly valuable organoboron reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions for Active Pharmaceutical Ingredient (API) synthesis.

However, its physical state as a fine, hygroscopic powder presents specific operational challenges. Boronic acids act as Lewis acids; when aerosolized powder comes into contact with the moisture of human mucous membranes (eyes, respiratory tract), it creates localized acidic microenvironments that trigger acute irritation. This guide provides a field-proven, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective PPE matrix, we must first understand the physicochemical threats the molecule poses. While[3-(2-Propoxyethoxy)phenyl]boronic acid is chemically stable under standard ambient conditions, its hazard profile is driven by its physical form and Lewis acidity[1].

Table 1: Quantitative Hazard Assessment & Mechanistic Triggers

Hazard ClassGHS CategoryHazard StatementMechanistic Trigger
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedSystemic absorption via the gastrointestinal tract following accidental ingestion[1].
Skin Irritation Category 2H315: Causes skin irritationLewis acid interaction with dermal moisture, degrading the lipid barrier[2].
Eye Irritation Category 2H319: Causes serious eye irritationRapid dissolution in ocular fluid, forming an acidic microenvironment on the cornea[2].
Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of low-mass, aerosolized particulates that deposit in the upper respiratory tract[1].

Personal Protective Equipment (PPE) Matrix & Mechanistic Justification

Every piece of PPE selected must serve a specific, scientifically justified purpose. Based on the hazard profile above and [3], the following protective matrix is mandatory.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness)

    • The Causality: Latex gloves degrade rapidly in the presence of organic acids and the solvents (e.g., THF, Toluene) typically used alongside boronic acids. Nitrile provides a superior, non-permeable barrier against fine organic powders, preventing dermal absorption and the mechanical transfer of the irritant to the face[4].

  • Eye & Face Protection: Snug-Fitting Safety Goggles (ANSI Z87.1 / EN 166)

    • The Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Because boronic acid dust causes severe eye irritation (H319) upon contact with ocular moisture, unvented or indirectly vented goggles are required to create a total seal against aerosolized particulates[2].

  • Respiratory Protection: N95, P100, or FFP3 Particulate Respirator

    • The Causality: If the compound must be handled outside of a ventilated enclosure (which is strongly discouraged), a particulate respirator is mandatory. The powder's low mass allows it to remain suspended in the air, and inhalation directly leads to respiratory tract irritation (STOT SE 3)[1].

  • Body Protection: Flame-Resistant (FR) Laboratory Coat

    • The Causality: While the boronic acid itself is not a primary fire hazard, it is routinely handled in proximity to highly flammable cross-coupling solvents. An FR coat mitigates secondary fire risks and prevents the accumulation of hazardous dust on personal clothing[5].

Operational Workflow: Self-Validating Handling Protocol

To ensure absolute trustworthiness in your operations, every procedure should be a "self-validating system"—meaning the successful execution of step one physically guarantees the safety of step two.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Validation: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity between 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash. A steady inward pull physically confirms negative pressure, ensuring aerosolized [3-(2-Propoxyethoxy)phenyl]boronic acid cannot breach your breathing zone[5].

  • Static Mitigation: Fine organic powders hold static charges, causing them to repel from spatulas and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize grounded, stainless-steel spatulas to neutralize the charge.

  • Closed-System Transfer: Weigh the compound directly inside the fume hood. If you must transfer the material to a high-precision analytical balance outside the hood, place the powder into a pre-tared, sealable vial before removing it from the negative pressure environment[5].

  • Post-Handling Hygiene: Remove your nitrile gloves using the "glove-in-glove" technique. This traps any residual boronic acid powder inside the inverted gloves, preventing secondary contamination of laboratory door handles or your skin. Wash hands immediately with soap and water[1].

Accidental Release & Spill Management

In the event of a spill, dry sweeping is strictly prohibited , as the mechanical action will aggressively aerosolize the irritant powder[2]. Follow the logical workflow outlined below.

SpillWorkflow A Spill Detected: [3-(2-Propoxyethoxy)phenyl]boronic acid B Is the spill inside a fume hood? A->B C Lower sash, leave hood running. Proceed to cleanup. B->C Yes D Evacuate immediate area. Assess respiratory risk. B->D No E Don N95/P100 Respirator, Nitrile Gloves, Safety Goggles C->E D->E F Dampen absorbent pads (Avoid dry sweeping) E->F G Wipe inward to contain powder F->G H Dispose as Solid Hazardous Waste G->H I Secondary Decontamination (Soap & Water) H->I

Fig 1: Logical workflow for the containment and decontamination of boronic acid powder spills.

Step-by-Step Spill Response:

  • Isolate: Alert nearby personnel. If the spill is outside the hood, evacuate the immediate 10-foot radius to allow suspended dust to settle.

  • Suppress: Cover the powder spill with absorbent pads dampened with water or a mild alcohol solution (e.g., isopropanol). This physically binds the powder and suppresses dust formation[1].

  • Collect: Carefully wipe inward from the edges of the spill to the center. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Decontaminate: Wash the surface thoroughly with soap and water. Boronic acids are generally water-dispersible, and the surfactant in the soap will remove any residual chemical film[2].

Waste Disposal Plan

Improper disposal of boronic acid derivatives can lead to environmental contamination, as these compounds exhibit mobility in water systems and potential aquatic toxicity[2].

  • Solid Waste: All contaminated PPE (gloves, masks), weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container.

  • Chemical Waste: Unused or degraded[3-(2-Propoxyethoxy)phenyl]boronic acid must be collected by a licensed hazardous waste contractor for high-temperature incineration[1].

  • Aqueous Waste: Do not flush down the sink. Collect all aqueous washings from glassware decontamination in a dedicated organic/aqueous waste carboy. Ensure the carboy is properly vented to prevent pressure buildup from any residual reactive species.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.138 - Hand Protection." United States Department of Labor. Available at:[Link]

  • eSafety Supplies. "The Complete Guide to Chemical-Resistant Gloves: Materials and Applications." eSafety Supplies. Available at:[Link]

  • University of Nebraska Medical Center (UNMC). "Safety Guideline - Hand Protection." UNMC Environmental Health and Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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